

Application of N1-Methylsulfonyl pseudouridine in CRISPR Guide RNA: Application Notes and Protocols

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Compound of Interest

Compound Name: *N1-Methylsulfonyl pseudouridine*

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Introduction

The CRISPR-Cas9 system has emerged as a powerful tool for genome editing, offering unprecedented precision in modifying genetic material. A key component of this system is the single guide RNA (sgRNA), which directs the Cas9 nuclease to a specific genomic locus. The efficacy and specificity of CRISPR-Cas9 are critically dependent on the integrity and performance of the sgRNA. Chemical modifications of the sgRNA have been explored to enhance its stability, reduce immunogenicity, and improve editing outcomes.

N1-Methylsulfonyl pseudouridine ($\text{ms}^1\psi$) is a modified nucleoside that has shown promise in enhancing the properties of RNA molecules, most notably in the context of mRNA-based therapeutics. Its incorporation into CRISPR guide RNAs represents a novel strategy to improve the performance of the CRISPR-Cas9 system. This document provides detailed application notes and protocols for the use of $\text{ms}^1\psi$ -modified sgRNAs in genome editing experiments.

Recent studies have demonstrated that the incorporation of $\text{ms}^1\psi$ into sgRNAs can preserve on-target genome editing efficiency while significantly reducing off-target effects in vitro.^{[1][2]} This modified nucleoside appears to enhance the specificity of the Cas9-sgRNA complex, potentially by altering the conformational dynamics or stability of the gRNA-DNA heteroduplex.

Furthermore, ms¹Ψ-modified sgRNAs have been shown to be functional in human cells, supporting their potential for therapeutic applications.[\[1\]](#)[\[2\]](#)

Data Presentation

The following tables summarize the quantitative effects of **N1-Methylsulfonyl pseudouridine** (ms¹Ψ) modification on guide RNA performance based on representative data from in vitro and cellular experiments.

Table 1: In Vitro Cleavage Efficiency of ms¹Ψ-Modified sgRNA

Target Locus	Modification	On-Target Cleavage Efficiency (%)	Off-Target Site 1 Cleavage (%)	Off-Target Site 2 Cleavage (%)
Gene A	Unmodified	85 ± 5	15 ± 3	8 ± 2
Gene A	ms ¹ Ψ-modified	82 ± 6	3 ± 1	<1
Gene B	Unmodified	90 ± 4	12 ± 2	5 ± 1
Gene B	ms ¹ Ψ-modified	88 ± 5	2 ± 1	<1

Data are representative and compiled from published studies.[\[1\]](#)

Table 2: Genome Editing Efficiency in Human Cells using ms¹Ψ-Modified sgRNA

Cell Line	Target Gene	Delivery Method	Modification	Indel Frequency (%)
HEK293T	Gene C	RNP Electroporation	Unmodified	75 ± 7
HEK293T	Gene C	RNP Electroporation	ms ¹ Ψ-modified	70 ± 8
Primary T Cells	Gene D	RNP Electroporation	Unmodified	60 ± 9
Primary T Cells	Gene D	RNP Electroporation	ms ¹ Ψ-modified	55 ± 10

Data are representative and compiled from published studies.[\[2\]](#)

Experimental Protocols

Protocol 1: In Vitro Transcription of N1-Methylsulfonyl pseudouridine (ms¹Ψ)-Modified Single Guide RNA (sgRNA)

This protocol describes the synthesis of ms¹Ψ-modified sgRNA using in vitro transcription with T7 RNA polymerase.

Materials:

- Linearized DNA template encoding the T7 promoter followed by the sgRNA sequence
- **N1-Methylsulfonyl pseudouridine-5'-Triphosphate (ms¹ΨTP)**
- ATP, CTP, GTP solution (100 mM each)
- UTP solution (100 mM)
- T7 RNA Polymerase
- Transcription Buffer (10X)

- RNase Inhibitor
- DNase I (RNase-free)
- Nuclease-free water
- RNA purification kit (e.g., spin column-based)

Procedure:

- Transcription Reaction Setup:
 - Thaw all reagents on ice.
 - In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:

Reagent	Volume (μL) for 20 μL reaction	Final Concentration
Nuclease-free water	to 20 μL	
10X Transcription Buffer	2	1X
ATP, CTP, GTP (100 mM each)	0.5 each	2.5 mM each
UTP (100 mM)	0.25	1.25 mM
ms ¹ ΨTP (100 mM)	0.25	1.25 mM
Linearized DNA template (1 μg)	X	50 ng/μL
RNase Inhibitor	1	

| T7 RNA Polymerase | 2 | |

- Note: The ratio of UTP to ms¹ΨTP can be adjusted to achieve different levels of modification.

- Incubation:
 - Mix the components gently by pipetting up and down.
 - Incubate the reaction at 37°C for 2 to 4 hours.
- DNase Treatment:
 - Add 1 µL of DNase I to the reaction mixture.
 - Incubate at 37°C for 15 minutes to digest the DNA template.
- RNA Purification:
 - Purify the sgRNA using an RNA purification kit according to the manufacturer's instructions.
 - Elute the sgRNA in nuclease-free water.
- Quantification and Quality Control:
 - Determine the concentration of the purified sgRNA using a spectrophotometer (e.g., NanoDrop).
 - Assess the integrity of the sgRNA by running an aliquot on a denaturing polyacrylamide gel or using a bioanalyzer.

Protocol 2: Formation and Delivery of Cas9-ms¹Ψ-sgRNA Ribonucleoprotein (RNP) Complexes into Cultured Human Cells

This protocol describes the assembly of Cas9 RNP complexes and their delivery into human cells via electroporation.

Materials:

- Purified Cas9 protein

- Purified ms¹Ψ-modified sgRNA (from Protocol 1)
- Cultured human cells (e.g., HEK293T or primary T cells)
- Opti-MEM I Reduced Serum Medium
- Electroporation buffer (cell-type specific)
- Electroporation system (e.g., Neon Transfection System)
- Cell culture medium

Procedure:

- Cell Preparation:
 - Culture cells to the desired confluency.
 - On the day of electroporation, harvest and count the cells.
 - Wash the cells with PBS and resuspend in the appropriate electroporation buffer at the desired concentration.
- RNP Complex Formation:
 - In a sterile, nuclease-free tube, dilute the Cas9 protein and the ms¹Ψ-modified sgRNA in Opti-MEM. A molar ratio of 1:1.2 (Cas9:sgRNA) is recommended as a starting point.
 - Incubate the mixture at room temperature for 10-15 minutes to allow for RNP complex formation.
- Electroporation:
 - Add the pre-formed RNP complexes to the cell suspension.
 - Gently mix and transfer the cell/RNP mixture to an electroporation cuvette or tip.
 - Electroporate the cells using a pre-optimized program for your specific cell type.

- Post-Electroporation Cell Culture:
 - Immediately after electroporation, transfer the cells to a culture plate containing pre-warmed complete culture medium.
 - Incubate the cells at 37°C in a CO₂ incubator.
- Analysis of Genome Editing:
 - After 48-72 hours, harvest the cells.
 - Extract genomic DNA.
 - Analyze the target locus for insertions and deletions (indels) using methods such as T7 Endonuclease I (T7E1) assay, Sanger sequencing, or next-generation sequencing (NGS).

Protocol 3: In Vitro Cleavage Assay for On-Target and Off-Target Activity Assessment

This protocol details an in vitro assay to evaluate the cleavage activity and specificity of ms¹Ψ-modified sgRNAs.

Materials:

- Cas9 protein
- Unmodified and ms¹Ψ-modified sgRNAs
- PCR-amplified DNA fragments corresponding to the on-target and potential off-target sites
- Nuclease-free water
- NEBuffer™ 3.1 (or other suitable Cas9 activity buffer)
- Agarose gel
- DNA loading dye

- DNA ladder

Procedure:

- RNP Assembly:
 - For each sgRNA (unmodified and ms¹Ψ-modified), assemble RNP complexes as described in Protocol 2, Step 2.
- Cleavage Reaction Setup:
 - In separate tubes, set up the following 20 μL reactions for each target DNA fragment (on-target and off-targets):

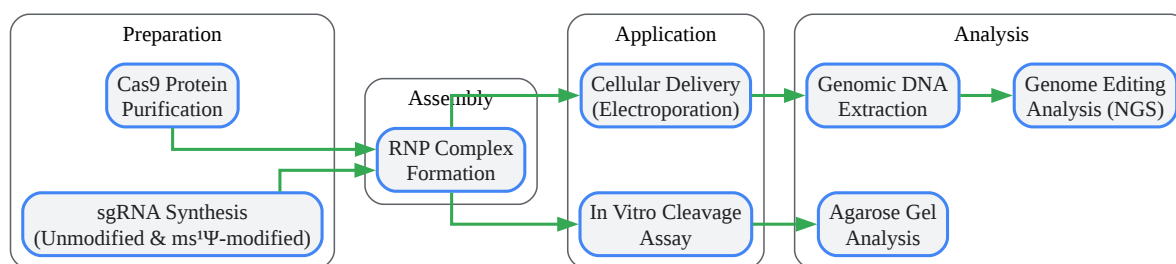
Reagent	Volume (μL)	Final Concentration
Nuclease-free water	to 20 μL	
10X NEBuffer™ 3.1	2	1X
Target DNA (200 ng)	X	10 ng/μL

| Cas9 RNP complex (from step 1) | Y | e.g., 10 nM |

- Include a no-RNP control for each DNA fragment.
- Incubation:
 - Incubate the reactions at 37°C for 1 hour.
- Reaction Termination:
 - Stop the reaction by adding a stop solution (e.g., containing EDTA and Proteinase K) and incubating at 55°C for 10 minutes, or by adding DNA loading dye and proceeding directly to gel electrophoresis.
- Analysis:
 - Run the entire reaction on a 1.5-2% agarose gel.

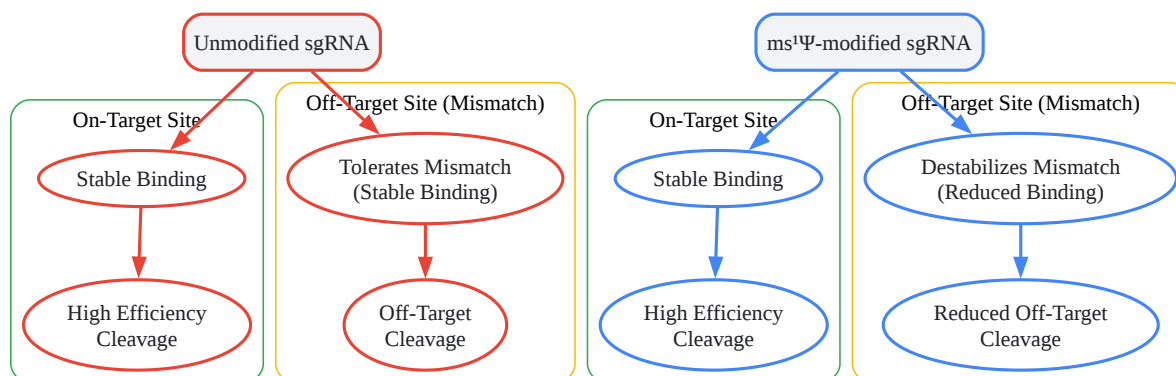
- Visualize the DNA fragments under UV light. Cleavage is indicated by the presence of smaller DNA bands corresponding to the expected fragment sizes.
- Quantify the band intensities to calculate the percentage of cleavage for on-target and off-target sites.

Mandatory Visualizations



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Caption: Experimental workflow for evaluating $ms^1\Psi$ -modified sgRNA.



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Caption: Hypothesis for enhanced specificity of ms¹Ψ-modified sgRNA.

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References

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